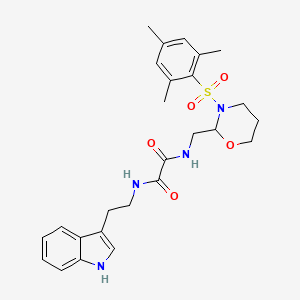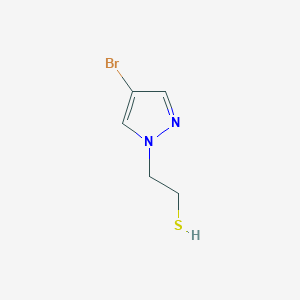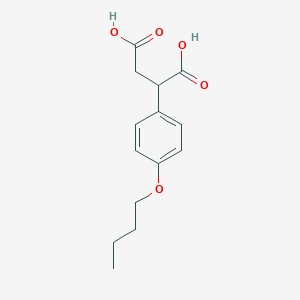
3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol), also known as MitoQ, is a mitochondria-targeted antioxidant compound. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Scientific Research Applications
Biodegradation and Environmental Impact
Biodegradation Using Laccase : A study highlighted the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of BPA using a reverse micelles system. This research demonstrated the enzyme's ability to eliminate over 91% of BPA under specified conditions, suggesting a potential pathway for mitigating the environmental impact of similar compounds through bioremediation (Urvish Chhaya & A. Gupte, 2013).
Degradation in Aquatic Environments : Another study reviewed the degradation of BPA in aquatic environments and its endocrine-disruptive effects on aquatic organisms. The research emphasized the importance of understanding BPA's fate in water bodies to assess its ecological risks accurately (Jeong-Hun Kang, Daisuke Aasi, & Y. Katayama, 2007).
Biodegradation by Microorganisms : Research on the novel pathways for bacterial metabolism of BPA reveals insights into microbial degradation mechanisms, including skeletal rearrangement and cleavage processes. Such studies are crucial for developing microbial strategies to break down environmental pollutants (J. Spivack, T. K. Leib, & J. Lobos, 1994).
Biological Interactions and Metabolism
Metabolism by Human Enzymes : A computational study explored the metabolism of BPA by human cytochrome P450 2C9 enzymes. Understanding how BPA and related compounds are metabolized in the human body can inform safety assessments and regulatory policies (Artur Hermano Sampaio Dias et al., 2023).
Effects on Microbial Growth : An investigation into the effects of composite resin biodegradation products, including BPA derivatives, on oral streptococcal growth revealed how these compounds influence microbial communities. Such research can inform dental material safety and the ecological impact of biodegradation products (P. Khalichi, D. Cvitkovitch, & J. Santerre, 2004).
properties
IUPAC Name |
1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxyanilino)-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-31-23-6-4-20(5-7-23)28(16-21(29)18-34-26-12-8-24(32-2)9-13-26)17-22(30)19-35-27-14-10-25(33-3)11-15-27/h4-15,21-22,29-30H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDLDTSUOWYKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)
![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)
![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)


